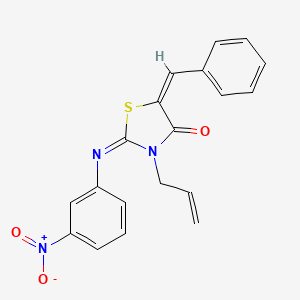

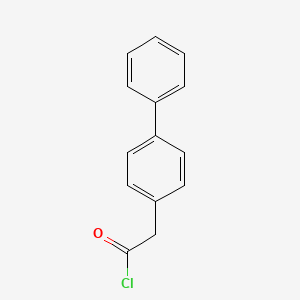

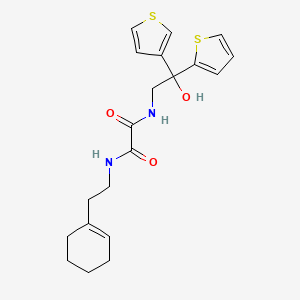

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one, also known as 3-nitro-5-benzylidene-2-thiazolidinone, is a thiazolidinone derivative with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Antibacterial Applications

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one and its derivatives have been explored for their potential antibacterial applications. Research has demonstrated that certain thiazolidinone compounds, including those with benzylidene substituents, exhibit considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial properties are believed to be enhanced by the presence of substituents such as hydroxy, nitro, and chloro groups on the benzene ring, which are integral to the compound's structure (Patel, V., Patel, Rg., Patel, N., Panchal, & Bhardia, Pd., 2010). Moreover, the introduction of thiazolylimino and arylidene moieties into the thiazolidinone framework has been shown to significantly improve antimicrobial activity, highlighting the importance of structural modifications in enhancing the compound's biological effects (Vicini, P., Geronikaki, A., Anastasia, K., Incerti, M., & Zani, F., 2006).

Anticancer Applications

The potential anticancer properties of thiazolidinone derivatives, including those similar to (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one, have been investigated with promising results. Compounds with the thiazolidinone core, especially those with specific substituents, have demonstrated significant antiproliferative activity against various human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety and the nature of substituents on the aryl ring have been identified as critical factors influencing the compound's anticancer efficacy (Chandrappa, S., Prasad, S. Benaka, Vinaya, K., Kumar, C. Ananda, Thimmegowda, N. R., & Rangappa, K., 2008). Additionally, novel thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting high levels of antimitotic activity and sensitivity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines. These findings underscore the potential of thiazolidinone derivatives as anticancer agents, with specific structural features playing a significant role in their cytotoxicity levels (Buzun, K., Kryshchyshyn-Dylevych, A., Senkiv, J., Roman, O., Gzella, A., Bielawski, K., Bielawska, A., & Lesyk, R., 2021).

Propiedades

IUPAC Name |

(5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12+,20-19? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRKRWONZCOWKI-NETLLJLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)

![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)

![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)

![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)

![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)